2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one

CAS No.:

Cat. No.: VC17281243

Molecular Formula: C6H6BrNO3

Molecular Weight: 220.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6BrNO3 |

|---|---|

| Molecular Weight | 220.02 g/mol |

| IUPAC Name | 2-(2-bromoacetyl)-5-methyl-1,2-oxazol-3-one |

| Standard InChI | InChI=1S/C6H6BrNO3/c1-4-2-5(9)8(11-4)6(10)3-7/h2H,3H2,1H3 |

| Standard InChI Key | ZLKKQUGNVUNSJF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)N(O1)C(=O)CBr |

Introduction

Structural and Chemical Identity

Molecular Structure and Nomenclature

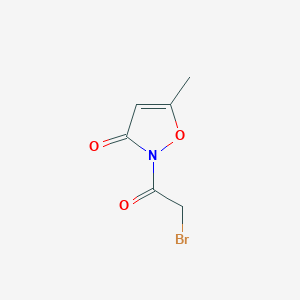

2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one (IUPAC name: 5-methyl-3-oxo-2-(2-bromoacetyl)isoxazolidine) features a five-membered isoxazolone ring fused with a bromoacetamide moiety (Fig. 1). The isoxazolone core consists of an oxygen and nitrogen atom at positions 1 and 2, respectively, while the 2-position is substituted with a bromoacetyl group (–COCH2Br), and the 5-position bears a methyl group (–CH3). This arrangement confers electrophilic reactivity at the α-carbon of the bromoacetyl group, making it amenable to nucleophilic substitution and cyclocondensation reactions .

Nuclear Magnetic Resonance (NMR)

-

1H NMR: The methyl group at position 5 typically appears as a singlet at δ 2.1–2.3 ppm. The methylene protons (–CH2Br) of the bromoacetyl group resonate as a singlet at δ 4.6–4.8 ppm due to deshielding by the electronegative bromine atom. The lactonic carbonyl proton (C=O) is observed as a singlet at δ 8.6–8.8 ppm .

-

13C NMR: Key signals include the lactonic carbonyl carbon at δ 158–160 ppm, the bromoacetyl carbonyl at δ 188–190 ppm, and the methylene carbon at δ 35–37 ppm .

Infrared (IR) Spectroscopy

IR spectra exhibit strong absorption bands at ν 1720–1740 cm⁻¹ (lactonic C=O) and 1670–1690 cm⁻¹ (bromoacetyl C=O). The C–Br stretch appears as a medium-intensity peak at ν 550–600 cm⁻¹ .

Synthetic Routes

Friedel-Crafts Acylation

A common method involves the bromoacetylation of 5-methylisoxazol-3(2H)-one using bromoacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3 or FeCl3). This reaction proceeds via electrophilic substitution at the α-position of the isoxazolone ring (Scheme 1) :

Scheme 1:

5-Methylisoxazol-3(2H)-one + Bromoacetyl chloride → 2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one

Conditions: Dichloromethane solvent, 0–5°C, 12–24 hours.

Yield: 60–75% .

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency. A mixture of 5-methylisoxazol-3(2H)-one and bromoacetyl bromide in acetonitrile, irradiated at 100°C for 15 minutes, achieves yields up to 85% .

Reactivity and Functionalization

Nucleophilic Substitution

The bromoacetyl group undergoes substitution with nucleophiles (e.g., amines, thiols) to yield diverse analogs (Table 1) :

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| NH3 | 2-Aminoacetyl derivative | EtOH, reflux, 6h | 70 |

| HSCH2COOH | Thiol-acetyl conjugate | DMF, RT, 12h | 65 |

Cyclocondensation Reactions

Reaction with hydrazines or thioureas generates fused heterocycles (Scheme 2) :

Scheme 2:

2-(2-Bromoacetyl)-5-methylisoxazol-3(2H)-one + Hydrazine → Imidazo[1,2-a]isoxazole derivative

Conditions: Ethanol, reflux, 8 hours.

Yield: 55–60% .

Applications

Medicinal Chemistry

The bromoacetyl moiety serves as a warhead in covalent inhibitors targeting cysteine proteases (e.g., SARS-CoV-2 Mpro). Analogous coumarin derivatives exhibit antiviral and anticancer activities .

Materials Science

Incorporation into polymers enhances photoluminescent properties, enabling applications in organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume